3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Overview
Description
3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a trifluoromethoxyphenyl group attached to a pyrroloimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the construction of the pyrroloimidazole core followed by the introduction of the trifluoromethoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an amido-nitrile with a suitable catalyst can yield the desired imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to optimize the production process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethoxyphenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrroloimidazole core may interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl-containing polymers: These compounds share the trifluoromethoxyphenyl group and are studied for their electrochromic properties.
Imidazo[2,1-b][1,3]thiazines: These compounds have a similar imidazole core and are investigated for their biological activities.
Uniqueness
3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to the combination of the trifluoromethoxyphenyl group and the pyrroloimidazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H11F3N2O |
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Molecular Weight |
268.23 g/mol |
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)19-10-5-3-9(4-6-10)11-8-17-12-2-1-7-18(11)12/h3-6,8H,1-2,7H2 |
InChI Key |
ACHITJDSBBJCPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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